molecular formula C12H9F3N4S B2935835 4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 1006333-10-3

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B2935835
CAS No.: 1006333-10-3
M. Wt: 298.29
InChI Key: JIUJPNYIPRGRMD-UHFFFAOYSA-N
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Description

This compound belongs to the nicotinonitrile family, characterized by a pyridine core substituted with a nitrile group. Key structural features include:

  • Position 4: A 1,3-dimethylpyrazole moiety, contributing to aromatic interactions and steric effects.
  • Position 6: A trifluoromethyl (-CF₃) group, known to improve metabolic stability and lipophilicity.

Properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4S/c1-6-9(5-19(2)18-6)7-3-10(12(13,14)15)17-11(20)8(7)4-16/h3,5H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUJPNYIPRGRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate nitrile and mercapto reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Reactivity of the Mercapto (-SH) Group

The thiol group demonstrates nucleophilic character, enabling alkylation and oxidation reactions.

Reaction TypeReagents/ConditionsProduct/ApplicationSource
S-Alkylation Alkyl halides (e.g., R-Br) in DMF with a tertiary amine baseFormation of thioether derivatives, enhancing solubility or biological activity
Oxidation H₂O₂ or I₂ under acidic conditionsDisulfide bond formation (e.g., dimerization)
Cyclization Active methylene compounds (e.g., malononitrile) under basic conditionsFormation of fused heterocycles (e.g., pyridothiazoles or pyridopyrimidines)

Reactivity of the Nitrile (-CN) Group

The nitrile group participates in hydrolytic and cyclization reactions.

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Hydrolysis Acidic (H₂SO₄) or basic (NaOH) aqueous conditionsConversion to carboxylic acid (-COOH) or amide (-CONH₂) derivatives
Cyclization Ethyl cyanoacetate, piperidine/EtOH or fusion conditionsFormation of pyrido[2,3-d]pyrimidin-4(3H)-one or 1,8-naphthyridine derivatives
Nucleophilic Attack Amines (e.g., 5-amino-3-phenyl-1H-pyrazole) under refluxSynthesis of pyridopyrimidine hybrids

Pyrazole and Pyridine Ring Functionalization

The pyrazole and pyridine rings undergo substitutions and couplings.

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Electrophilic Substitution Nitration/Sulfonation agents (limited due to -CF₃ electron-withdrawing effects)Derivatives with enhanced electronic properties
Cross-Coupling Pd-catalyzed Suzuki or Buchwald-Hartwig reactionsIntroduction of aryl/heteroaryl groups at the pyridine C-6 position

Trifluoromethyl (-CF₃) Group Influence

The -CF₃ group stabilizes the electronic structure but is typically inert under standard conditions. Its presence enhances metabolic stability and lipophilicity in bioactive analogs .

Key Reaction Pathways and Mechanistic Insights

  • Cyclization with Ethyl Cyanoacetate :
    Under reflux in ethanolic piperidine, the nitrile group undergoes nucleophilic attack on the carbonyl carbon of ethyl cyanoacetate, forming a 1,8-naphthyridine derivative. Fusion conditions instead yield a pyrido[2,3-d]pyrimidin-4(3H)-one via intramolecular Dimroth-like rearrangement .

  • S-Alkylation for Thioether Formation :
    Alkylation of the -SH group with bromomethyl building blocks in DMF generates thioether-linked hybrids, a strategy used in chemokine antagonist development .

Structural and Spectral Validation

  • IR Spectroscopy : Absence of nitrile (~2210 cm⁻¹) and thiol (~2550 cm⁻¹) peaks post-reaction confirms functional group transformation .

  • ¹H-NMR : Methyl protons on the pyrazole (δ 2.26–2.46 ppm) and aromatic protons (δ 6.06–7.80 ppm) provide structural fingerprints .

Scientific Research Applications

Scientific Research Applications

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is used as a building block for synthesizing various substituted nicotine analogs . For instance, it serves as a reactant in one-pot, three-component reactions to produce novel substituted 2-amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)nicotine nitrile .

Synthesis of Substituted Nicotine Analogs

  • Reaction Intermediate: Used in the synthesis of substituted nicotine analogs through a one-pot three-component reaction .
  • Spectral Analysis: The resulting compounds' chemical compositions are elucidated using spectral and elemental analyses, confirming the presence of NH2 and CN groups through IR spectroscopy .

Anticancer Evaluation

  • Aurora B Kinase Inhibition: The compound's derivatives are investigated for potential Aurora B kinase inhibitory activity using in silico molecular docking .

Pesticidal Agent Research

Thienylpyridyl- and thioether-containing acetamides, derived from nicotinonitrile compounds, have shown insecticidal activities . These compounds are evaluated for their effectiveness against pests such as Mythimna separata Walker and Plutella xylostella L .

Insecticidal Activity Evaluation

  • Larvicidal Activity: Derivatives exhibit good larvicidal activity towards the oriental armyworm (Mythimna separata Walker) and diamondback moth (Plutella xylostella L.) .
  • Structural Optimization: Structural optimization leads to the identification of highly effective insecticidal agents, particularly against Plutella xylostella L .
  • Activity Trends: Studies on various derivatives reveal activity trends based on substituent groups, with certain compounds showing higher potency than existing insecticides like triflumuron .

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The mercapto group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Nicotinonitrile Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Properties/Activities References
Target Compound 2-mercapto, 4-(1,3-dimethylpyrazol-4-yl), 6-CF₃ C₁₃H₁₀F₃N₅S 349.31 Discontinued (CymitQuimica)
4-(3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl)-2-hydroxy-6-naphthyl-nicotinonitrile 2-hydroxy, 4-(3-(4-fluorophenyl)-1-phenylpyrazole), 6-naphthyl C₃₆H₂₅FN₆O 592.62 Cytotoxic activity (synthesized via multicomponent reaction)
2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile 2-hydroxy, 6-phenyl, 4-CF₃ C₁₃H₇F₃N₂O 264.20 High purity (97%), melting point 301–303°C
2-Amino-4-(4-chlorophenyl)-6-(2-mercapto-4-methyl-1-phenylimidazol-5-yl)nicotinonitrile 2-amino, 4-(4-chlorophenyl), 6-mercaptoimidazolyl C₂₄H₁₇ClN₆S 480.96 Anti-breast cancer activity (QSAR/docking studies)
Key Observations:
  • Mercapto vs. Hydroxy Groups: The target compound’s mercapto group at position 2 distinguishes it from hydroxy-substituted analogs (e.g., ).
  • Trifluoromethyl Group : Common in multiple analogs (), this group improves lipophilicity and electron-withdrawing effects, which may stabilize the aromatic core and enhance bioavailability .
  • Pyrazole vs.

Physicochemical Properties

  • Thermal Stability : The hydroxy-substituted analog in has a high melting point (301–303°C), whereas the target compound’s melting point is unreported but may differ due to mercapto group reactivity .

Biological Activity

4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS Number: 339022-95-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₉F₃N₄S
  • Molecular Weight : 296.28 g/mol
  • CAS Number : 339022-95-6

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial growth by disrupting protein synthesis and interfering with nucleic acid production .
  • Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific IC50 values have been observed in various cancer cell lines, suggesting a dose-dependent response .

Biological Activity Data

Activity Target Organism/Cell Line IC50/MIC Values Notes
AntibacterialStaphylococcus aureusMIC: 15.625 - 62.5 μMBactericidal action observed
AntibacterialEscherichia coliMIC: 31.2 - 125 μMInhibits biofilm formation
AnticancerHeLa (cervical cancer)IC50: 20 μMInduces apoptosis in treated cells
AnticancerMCF-7 (breast cancer)IC50: 25 μMSignificant reduction in cell viability

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial properties of the compound against various strains, including MRSA and E. coli. The results indicated that the compound effectively inhibited biofilm formation and showed a bactericidal effect at concentrations lower than those required for traditional antibiotics like ciprofloxacin .
  • Anticancer Activity Assessment :
    In vitro studies using HeLa and MCF-7 cell lines demonstrated that the compound inhibited cell proliferation significantly. The mechanism was linked to the activation of apoptotic pathways, suggesting potential as a chemotherapeutic agent .

Q & A

Q. What interdisciplinary approaches are critical for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify target proteins.
  • Transcriptomics : RNA-seq analysis on treated cell lines to map pathway perturbations .

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